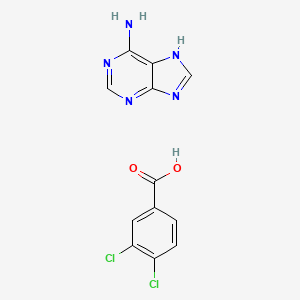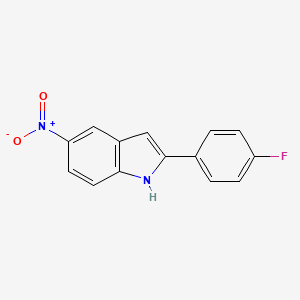
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound is notable for its unique structure, which includes a tin atom coordinated with multiple functional groups, making it a subject of interest in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate typically involves a multi-step process. The initial step often includes the preparation of the organotin precursor, which is then reacted with various organic ligands to form the final compound. Common reagents used in the synthesis include organotin halides, dimethylaminoethyl esters, and other organic acids. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different biological molecules, affecting their function. This coordination can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact pathways involved depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra(dimethylamino)diboron: Another organometallic compound with applications in catalysis and materials science.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups used in drug delivery and gene therapy.
Dimethylaminoethyl methacrylate: A monomer used in the synthesis of various polymers with applications in coatings and adhesives.
Uniqueness
2-(Dimethylamino)ethyl (Z,Z)-11,11-dibutyl-2-methyl-6,9,13-trioxo-2-aza-11-stannahexadeca-7,14-dien-16-oate is unique due to its complex structure and the presence of a tin atom, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
70942-31-3 |
|---|---|
Formule moléculaire |
C24H42N2O8Sn |
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
4-O-[dibutyl-[(E)-4-[2-(dimethylamino)ethoxy]-4-oxobut-2-enoyl]oxystannyl] 1-O-[2-(dimethylamino)ethyl] (E)-but-2-enedioate |
InChI |
InChI=1S/2C8H13NO4.2C4H9.Sn/c2*1-9(2)5-6-13-8(12)4-3-7(10)11;2*1-3-4-2;/h2*3-4H,5-6H2,1-2H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3+;;; |
Clé InChI |
PWKJNQZXAFKGPP-VVDZMTNVSA-L |
SMILES isomérique |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCN(C)C)(OC(=O)/C=C/C(=O)OCCN(C)C)CCCC |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCN(C)C)OC(=O)C=CC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


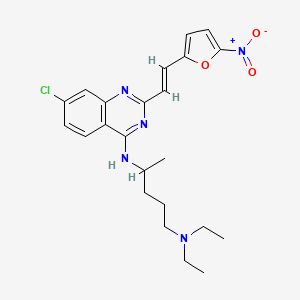
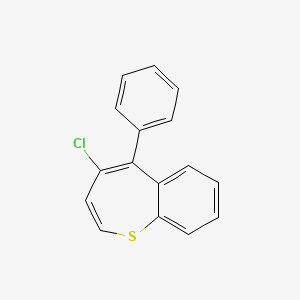

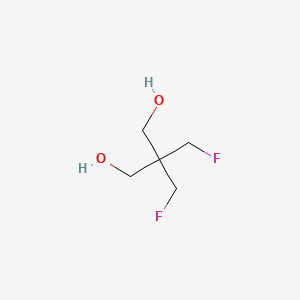
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
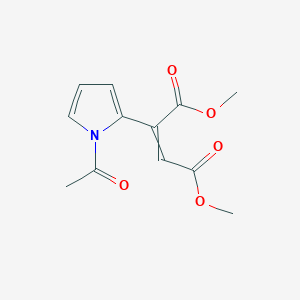
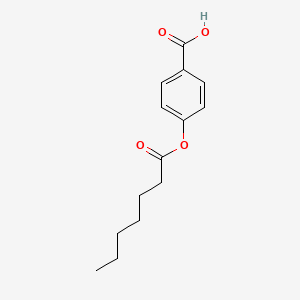

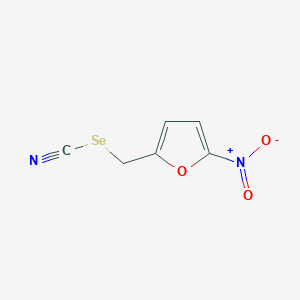
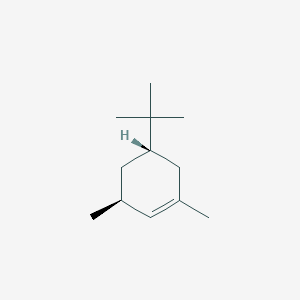
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)

